molecular formula C23H28FN3O4S B2627293 N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide CAS No. 898461-24-0

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide

Cat. No.: B2627293
CAS No.: 898461-24-0
M. Wt: 461.55
InChI Key: LCOFYIAISHCWBC-UHFFFAOYSA-N
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Description

N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide is a structurally complex ethanediamide derivative featuring a piperidine core modified with a 2,5-dimethylbenzenesulfonyl group and a 2-fluorophenyl substituent. Its design incorporates sulfonyl and fluorinated aromatic moieties, which are common in bioactive molecules due to their roles in enhancing binding affinity and metabolic stability .

Properties

IUPAC Name

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O4S/c1-16-10-11-17(2)21(15-16)32(30,31)27-14-6-5-7-18(27)12-13-25-22(28)23(29)26-20-9-4-3-8-19(20)24/h3-4,8-11,15,18H,5-7,12-14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOFYIAISHCWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 2,5-dimethylbenzenesulfonyl chloride with piperidine under basic conditions.

    Attachment of the Ethanediamide Moiety: The intermediate is then reacted with ethylenediamine to form the ethanediamide linkage.

    Introduction of the Fluorophenyl Group: Finally, the compound is reacted with 2-fluorobenzoyl chloride to introduce the fluorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that it can bind to protein receptors, influencing their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related amides and sulfonamides from the literature.

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide ()

  • Core Structure : Propanamide backbone with a 2-fluoro-biphenyl group and indole moiety.
  • Key Differences :
    • Lacks the piperidine and benzenesulfonyl groups present in the target compound.
    • The indole group may confer distinct binding interactions (e.g., π-π stacking) compared to the fluorophenyl-sulfonyl-piperidine system .
  • Synthesis : Prepared via amide coupling between flurbiprofen (anti-inflammatory agent) and tryptamine, highlighting the use of fluorinated aromatic systems in bioactive amides.

N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[3-(trifluoromethyl)phenyl]ethanediamide ()

  • Core Structure : Ethanediamide backbone with a piperidinyl group and trifluoromethylphenyl substituent.
  • Key Differences :
    • Replaces the 2-fluorophenyl group with a 3-(trifluoromethyl)phenyl group, which may enhance hydrophobicity and electron-withdrawing effects.
    • Incorporates a methylindole system instead of a benzenesulfonyl group, altering steric and electronic profiles .
  • Functional Implications : The trifluoromethyl group could improve metabolic stability but reduce solubility compared to the target compound’s 2-fluorophenyl group.

Sulfonamide Derivatives with Piperidinyloxy Groups ()

  • Core Structure : Sulfonamide derivatives (e.g., 2e and 2f) with tetramethylpiperidinyloxy and aryl groups.
  • Key Differences :
    • Sulfonamide vs. ethanediamide backbone: Sulfonamides often exhibit stronger hydrogen-bonding capacity.
    • The tetramethylpiperidinyloxy group introduces steric hindrance absent in the target compound’s piperidine-sulfonyl system .
  • Synthesis : Achieved via GP1 methodology with moderate yields (66–75%), suggesting comparable synthetic challenges for structurally complex piperidine derivatives.

Comparative Data Table

Compound Core Structure Key Substituents Synthetic Yield Key Analytical Methods
Target Compound Ethanediamide 2,5-Dimethylbenzenesulfonyl-piperidine, 2-fluorophenyl N/A Likely NMR, HRMS (inferred)
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide Propanamide 2-Fluoro-biphenyl, indole Not reported ¹H/¹³C NMR
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-piperidinylethyl]-N′-[3-(trifluoromethyl)phenyl]ethanediamide Ethanediamide Trifluoromethylphenyl, methylindole Not reported ChemSpider ID, molecular formulas
Sulfonamide Derivatives (2e, 2f) Sulfonamide Tetramethylpiperidinyloxy, aryl 66–75% ¹H/¹³C NMR, HRMS, IR

Research Findings and Implications

  • Structural Trends : Fluorinated and sulfonyl groups are prevalent in all compared compounds, underscoring their importance in optimizing drug-like properties.
  • Synthetic Challenges : Piperidine-containing derivatives (e.g., target compound and –3) often require multi-step synthesis and chromatographic purification, as seen in .
  • Functional Trade-offs : While the target compound’s 2-fluorophenyl group may offer balanced lipophilicity, ’s trifluoromethyl group could enhance target engagement at the cost of solubility .

Biological Activity

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide is a complex organic compound known for its potential biological activities. This compound belongs to a class of sulfonamide derivatives, which are recognized for their diverse pharmacological properties, including antibacterial and anti-inflammatory effects. The unique structure of this compound, characterized by a piperidine ring and various substituents, suggests that it may interact with multiple biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C24H31N3O5S, with a molecular weight of approximately 473.59 g/mol. The compound features a sulfonamide moiety, which is crucial for its biological activity.

Property Value
Molecular FormulaC24H31N3O5S
Molecular Weight473.59 g/mol
CAS Number898407-12-0
Key Functional GroupsPiperidine, Sulfonamide

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within the body. It is hypothesized that the sulfonamide group may inhibit enzymes involved in inflammatory pathways or microbial resistance mechanisms. This interaction can lead to modulation of various biological processes, contributing to its potential therapeutic effects.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that sulfone derivatives can effectively inhibit the growth of bacteria such as Xanthomonas oryzae and Xanthomonas axonopodis, with effective concentration (EC50) values indicating promising antibacterial potential .

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory responses. This could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

  • Study on Sulfone Derivatives : A series of sulfone derivatives were synthesized and evaluated for their antibacterial activity against various pathogens. The results indicated that certain derivatives showed superior efficacy compared to traditional antibiotics .
  • Mechanistic Insights : Another study explored the mechanism of action for related compounds, revealing that they could modulate signaling pathways associated with inflammation and microbial resistance .

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